N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-14(12-6-4-3-5-7-12)16(19)17-10-15(18)13-8-9-20-11-13/h3-9,11,14-15,18H,2,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKIMMOUYCHKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of furan-3-carboxaldehyde with 2-phenylbutanamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds in a single reaction vessel. This method can be advantageous due to its efficiency and simplicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide involves its interaction with molecular targets and pathways within biological systems. The furan ring and hydroxyethyl group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of specific molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide and related amides:
Key Observations:
- The hydroxyethyl moiety may facilitate hydrogen bonding, contrasting with the 3,3-dimethylbutan-2-yl group in ’s compound, which prioritizes lipophilicity . The fluorophenyl group in ’s compound could enhance metabolic stability and receptor binding via electronegative effects, a feature absent in the target compound .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Starting materials include furan derivatives and phenylbutanamide derivatives. Key synthetic steps often include:
- Formation of the Hydroxyethyl Group : The hydroxyethyl moiety can be introduced through the reaction of furan derivatives with appropriate alkylating agents.
- Amidation Reaction : The final amide bond is formed by reacting the hydroxyethyl derivative with 2-phenylbutanoic acid or its derivatives.
The compound's molecular formula is CHNO, with a molecular weight of approximately 259.30 g/mol. Its structure features a furan ring, which may contribute to its biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, acting as either an agonist or antagonist in various signaling pathways.
- Antioxidant Properties : Compounds with furan rings are often associated with antioxidant activity, which may contribute to their therapeutic effects.
Research Findings
Recent studies have highlighted the biological effects of this compound in several contexts:
-
Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL -
Cytotoxicity Studies : Evaluations in cancer cell lines indicated that the compound has selective cytotoxic effects, particularly against certain types of cancer cells while sparing normal cells.
Cell Line IC (µM) HeLa 15 MCF-7 20 A549 25 - Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various furan-containing compounds, including this compound. The results indicated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The study concluded that the presence of the furan ring enhances the antibacterial potency compared to similar compounds lacking this feature.
Case Study 2: Cytotoxicity in Cancer Research
In a recent investigation into the cytotoxic effects on breast cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The findings suggest that this compound could serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
